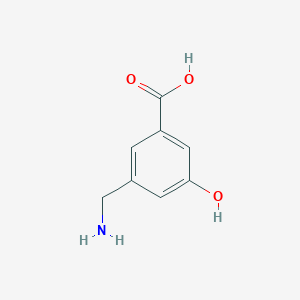

3-(Aminomethyl)-5-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)-5-hydroxybenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methyl-5-hydroxybenzoic acid, followed by reduction to introduce the aminomethyl group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the compound can be synthesized through a multi-step process starting from readily available precursors such as toluene. The process may include steps like chloromethylation, hydrolysis, and subsequent amination to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 3-(Formyl)-5-hydroxybenzoic acid.

Reduction: 3-(Aminomethyl)-5-hydroxybenzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-5-hydroxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to naturally occurring substrates.

Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-5-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

3-(Aminomethyl)-5-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxyl group.

3-(Aminomethyl)-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a hydroxyl group.

3-(Aminomethyl)-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a hydroxyl group.

Uniqueness

3-(Aminomethyl)-5-hydroxybenzoic acid is unique due to the presence of both an aminomethyl and a hydroxyl group on the benzoic acid core. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

3-(Aminomethyl)-5-hydroxybenzoic acid (AHBA) is an organic compound recognized for its significant biological activities, particularly as a precursor in the biosynthesis of various antibiotics. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₉NO₃

- Molar Mass : Approximately 153.15 g/mol

- Solubility : Soluble in water, facilitating its use in biochemical applications.

The compound features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzoic acid structure, which contributes to its biological properties.

1. Antibiotic Precursor

AHBA is primarily known as a precursor in the biosynthesis of ansamycin antibiotics, such as rifampicin and mitomycin. The aminoshikimate pathway is crucial for its synthesis, where it is formed through several enzymatic reactions involving common cellular enzymes. This pathway highlights the importance of AHBA in producing natural products with therapeutic effects against bacterial infections .

2. Antimicrobial Properties

Research indicates that derivatives of AHBA exhibit notable antimicrobial properties. For instance, when added to fermentation media, AHBA can enhance the yield of antibiotics produced by certain microorganisms by 2 to 4 times. This effect underscores its potential application in antibiotic production processes .

3. Antioxidant Activity

AHBA has been evaluated for its antioxidant properties. Studies show that compounds related to AHBA demonstrate significant activity against DPPH radicals, indicating their potential as effective antioxidants. This property may contribute to their anti-inflammatory effects, making them valuable in treating oxidative stress-related conditions .

Synthesis Methods

The synthesis of AHBA can be achieved through various methods:

- Chemical Synthesis : Utilizing specific reagents and conditions to form AHBA from simpler precursors.

- Biotechnological Approaches : Employing microbial fermentation processes where specific strains are supplemented with AHBA to boost antibiotic yields .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to AHBA, highlighting their molecular formulas and similarity indices:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Amino-5-hydroxybenzoic acid hydrochloride | C₇H₉ClN₁O₃ | 0.93 |

| Methyl 3-amino-5-methoxybenzoate | C₉H₉N₁O₃ | 0.89 |

| Sodium 5-amino-2-hydroxybenzoate | C₇H₈N₁NaO₃ | 0.89 |

| 4-(Acetylamino)-5-amino-3-hydroxybenzoic acid | C₉H₁₀N₂O₄ | 0.88 |

While these compounds share structural similarities with AHBA, their biological roles and applications differ significantly due to variations in functional groups and synthetic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological significance of AHBA:

- A study demonstrated that supplementing fermentation media with AHBA significantly increased the production of mitomycin, showcasing its role in enhancing antibiotic yields from microbial sources .

- Another research article focused on the antioxidant capacity of AHBA derivatives, revealing their effectiveness in scavenging free radicals and reducing inflammation markers in vitro .

- The exploration of the aminoshikimate pathway further elucidated how genetic modifications can optimize the production of AHBA and its derivatives for pharmaceutical applications .

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

3-(aminomethyl)-5-hydroxybenzoic acid |

InChI |

InChI=1S/C8H9NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,4,9H2,(H,11,12) |

InChI Key |

WMAFGECJYMJFBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.